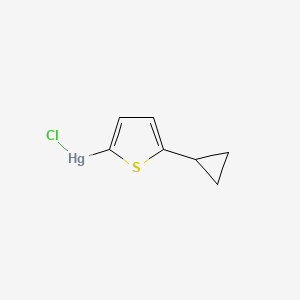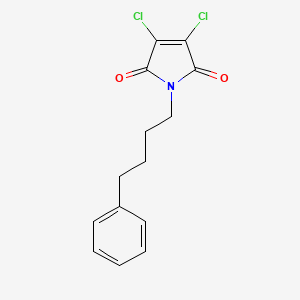
1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)- is a fluorinated benzimidazole derivative Benzimidazoles are a class of heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as o-phenylenediamine and fluorinated reagents.
Cyclization Reaction: The o-phenylenediamine undergoes a cyclization reaction with a fluorinated aldehyde or ketone to form the benzimidazole core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the benzimidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Fluorinating Agents: Hexafluoropropylene oxide, trifluoromethyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various functionalized benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties and biological activities.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The introduction of fluorine atoms can enhance the compound’s lipophilicity, stability, and binding affinity to target proteins or enzymes. This can lead to the modulation of biological pathways, resulting in various therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Benzimidazole: The parent compound without fluorine substitutions.
1H-Benzimidazole, 2-(trifluoromethyl)-: A similar compound with only a trifluoromethyl group.
1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-: A similar compound with only a hexafluoropropyl group.
Uniqueness
1H-Benzimidazole, 1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)- is unique due to the presence of both hexafluoropropyl and trifluoromethyl groups. These fluorine-rich substituents can significantly enhance the compound’s chemical stability, lipophilicity, and biological activity compared to its non-fluorinated or partially fluorinated counterparts.
Eigenschaften
CAS-Nummer |
91074-94-1 |
|---|---|
Molekularformel |
C11H5F9N2 |
Molekulargewicht |
336.16 g/mol |
IUPAC-Name |
1-(1,1,2,3,3,3-hexafluoropropyl)-2-(trifluoromethyl)benzimidazole |
InChI |
InChI=1S/C11H5F9N2/c12-7(9(13,14)15)11(19,20)22-6-4-2-1-3-5(6)21-8(22)10(16,17)18/h1-4,7H |
InChI-Schlüssel |
KJHMUMNZXGGXIH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(N2C(C(C(F)(F)F)F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


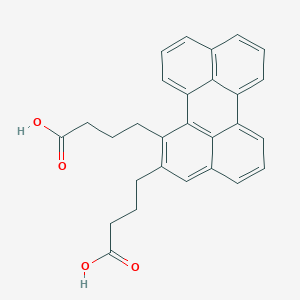
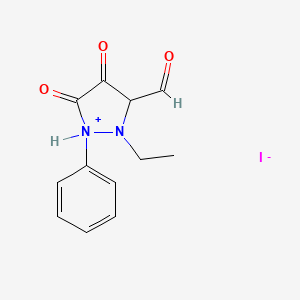
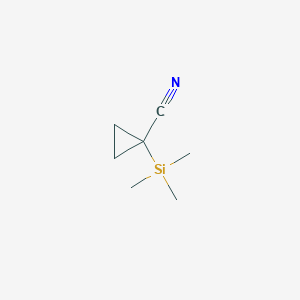
![1,3-Bis[(4-hydroxyphenyl)sulfanyl]propan-2-one](/img/structure/B14367603.png)

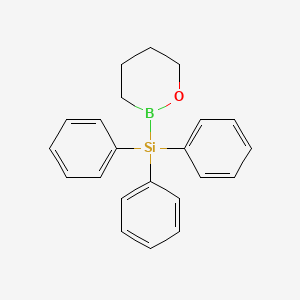

![1-[(4-Dodecylphenyl)methyl]-2-phenyl-1,2,4-triazolidine-3,5-dione](/img/structure/B14367627.png)

![Benzoxazole, 2-[2-(1,3-benzodioxol-5-yl)ethenyl]-](/img/structure/B14367653.png)
![2-{[(5-Hydroxy-5-methylhexyl)oxy]carbonyl}benzoate](/img/structure/B14367656.png)
